molecular formula C14H21NO4S B281125 N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine

Numéro de catalogue B281125
Poids moléculaire: 299.39 g/mol
Clé InChI: GJIIPGXJNYQCDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, commonly known as TDI-721, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. TDI-721 has been found to inhibit the activity of a specific protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.

Applications De Recherche Scientifique

TDI-721 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, TDI-721 has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. Inflammation is a key factor in the development of various diseases, and TDI-721 has been shown to have anti-inflammatory effects by inhibiting the activity of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine. Additionally, TDI-721 has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Mécanisme D'action

The mechanism of action of TDI-721 involves its ability to inhibit the activity of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, which is a member of the bromodomain and extraterminal (BET) family of proteins. N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development of various diseases. TDI-721 binds to the bromodomain of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, preventing its interaction with acetylated histones and other transcription factors, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
TDI-721 has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. In cancer cells, TDI-721 has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In addition, TDI-721 has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TDI-721 is its specificity for N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, which reduces the risk of off-target effects. Additionally, TDI-721 has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of TDI-721 is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the long-term effects of TDI-721 on normal cells and tissues are not yet fully understood, which may limit its clinical applications.

Orientations Futures

There are several potential future directions for the research on TDI-721. One potential direction is to develop more potent and selective inhibitors of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, which may have greater therapeutic potential. Another potential direction is to investigate the effects of TDI-721 on other members of the BET family of proteins, which may have different roles in the regulation of gene expression. Additionally, further studies are needed to fully understand the long-term effects of TDI-721 on normal cells and tissues, which may inform its clinical applications.

Méthodes De Synthèse

The synthesis of TDI-721 involves a series of chemical reactions, including the condensation of 4-tert-butyl-2,6-dimethylphenol with chlorosulfonic acid, followed by the reaction with glycine. The resulting product is then purified using various techniques, including recrystallization and column chromatography.

Propriétés

Formule moléculaire

C14H21NO4S

Poids moléculaire

299.39 g/mol

Nom IUPAC

2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C14H21NO4S/c1-9-6-11(14(3,4)5)7-12(10(9)2)20(18,19)15-8-13(16)17/h6-7,15H,8H2,1-5H3,(H,16,17)

Clé InChI

GJIIPGXJNYQCDU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NCC(=O)O)C

SMILES canonique

CC1=CC(=CC(=C1C)S(=O)(=O)NCC(=O)O)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.